molecular formula C6H4F3NS B13037937 5-(Trifluoromethyl)pyridine-3-thiol

5-(Trifluoromethyl)pyridine-3-thiol

Cat. No.: B13037937
M. Wt: 179.17 g/mol
InChI Key: LPRVFDCNMQGBIO-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-3-thiol (CAS 912545-82-5) is a high-value pyridine derivative that serves as a critical building block in medicinal and agrochemical research. The compound features a reactive thiol group and a metabolically stable trifluoromethyl group on a pyridine ring, a combination known to bestow distinctive physical-chemical properties and enhance biological activity in molecules . This scaffold is a key structural ingredient in the development of advanced compounds, particularly within the class of Trifluoromethylpyridine (TFMP) derivatives . Its primary research value lies in its application as a versatile synthetic intermediate for constructing more complex molecules. The thiol functional group enables key transformations, including nucleophilic displacement reactions to form sulfides and oxidation to form disulfides, which are common motifs in active ingredients . Researchers utilize this compound in the synthesis of novel pesticides and pharmaceuticals, leveraging the TFMP moiety to improve properties like metabolic stability, lipophilicity, and target binding affinity . A prominent application of related TFMP-thiols includes their use in creating compounds with herbicidal, insecticidal, and fungicidal activity, as the pyridine structure often provides superior pest control properties and greater crop selectivity compared to traditional phenyl-containing analogues . Furthermore, the reactivity of the pyridinethiol group allows for arylation and alkylation, facilitating its incorporation into drug candidates, such as in the synthesis of Nolatrexed, an agent used in cancer treatment research . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C6H4F3NS

Molecular Weight

179.17 g/mol

IUPAC Name

5-(trifluoromethyl)pyridine-3-thiol

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)4-1-5(11)3-10-2-4/h1-3,11H

InChI Key

LPRVFDCNMQGBIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Trichloromethylpyridine Precursors

A widely used approach to synthesize trifluoromethyl-substituted pyridines involves the fluorination of trichloromethylpyridine intermediates using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts. This method is well-documented for preparing trifluoromethyl pyridine derivatives and can be adapted for the 5-(trifluoromethyl) substitution pattern.

Key reaction parameters:

Parameter Range / Details
Starting material 2-chloro-5-(trichloromethyl)pyridine or 2,3-dichloro-5-(trichloromethyl)pyridine
Fluorinating agent Anhydrous liquid hydrogen fluoride (HF)
Catalyst Metal halides such as FeCl₃, FeF₃ (1-10 mol%)
Temperature 150–250 °C (typical), 170–180 °C for dichloro derivatives
Pressure 5–1200 psig (superatmospheric), often ~15 psig preferred
Reaction time 1–100 hours, typically ~25 hours for dichloro derivatives
Product isolation Distillation and purification techniques

This method yields the trifluoromethyl-substituted pyridine in high yield and purity after distillation.

Chlorination and On-Ring Substitution Followed by Fluorination

A multi-step method involves:

  • Chlorination of 2-chloro-5-(chloromethyl)pyridine to form 2-chloro-5-(trichloromethyl)pyridine.
  • On-ring chlorination catalyzed by antimony trichloride to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Subsequent fluorination with hydrogen fluoride gas under heat to convert the trichloromethyl group into the trifluoromethyl group.

Process highlights:

Step Conditions / Notes
Chlorination Chlorine gas passed at 15–40 kg/h, 75–80 °C, molar ratio 1:1.5–3.0
On-ring chlorination catalyst Antimony trichloride (mass ratio 1:60 to substrate), 125–140 °C
Fluorination Hydrogen fluoride gas, molar ratio 1:1–2, 120–135 °C
pH adjustment and purification pH adjusted to 6–8, steam distillation, rectification for purity

This method improves chlorination efficiency, shortens reaction time, and reduces energy consumption, leading to high-purity trifluoromethylpyridine derivatives.

Introduction of the Thiol Group

While direct literature on the preparation of 5-(trifluoromethyl)pyridine-3-thiol is limited, general synthetic strategies for thiol substitution on pyridines involve nucleophilic substitution or reduction of corresponding sulfonyl or sulfonate precursors.

One approach is:

  • Starting from 5-(trifluoromethyl)pyridine-3-halide (e.g., 3-chloro or 3-bromo derivative),
  • Performing nucleophilic substitution with thiourea or sodium hydrosulfide to introduce the thiol group,
  • Followed by hydrolysis or reduction steps to liberate the free thiol.

This method benefits from the stability of trifluoromethylpyridine intermediates and allows selective thiol installation under controlled conditions.

Detailed Reaction Scheme Summary

Step Reaction Type Starting Material Reagents & Catalysts Conditions Product
1 Chlorination 2-chloro-5-(chloromethyl)pyridine Cl₂ gas, antimony trichloride (catalyst) 75–140 °C, controlled Cl₂ flow 2,3-dichloro-5-(trichloromethyl)pyridine
2 Fluorination 2,3-dichloro-5-(trichloromethyl)pyridine Anhydrous HF, FeCl₃ or FeF₃ catalyst 120–250 °C, superatmospheric P 2,3-dichloro-5-(trifluoromethyl)pyridine
3 Thiol substitution (nucleophilic) 5-(trifluoromethyl)pyridine-3-halide Thiourea or NaSH Mild heating, polar solvent 5-(Trifluoromethyl)pyridine-3-thiol

Research Findings and Optimization Notes

  • The fluorination step is highly sensitive to catalyst choice and reaction parameters; FeCl₃ and FeF₃ have shown superior catalytic activity in promoting the replacement of trichloromethyl groups with trifluoromethyl groups under HF conditions.

  • The use of antimony trichloride as a catalyst for on-ring chlorination significantly improves the yield and purity of chlorinated intermediates, which are crucial for subsequent fluorination.

  • Reaction times vary widely (1–100 hours) depending on temperature, pressure, and catalyst loading; optimizing these parameters can reduce production time without sacrificing yield.

  • The thiol introduction step should be performed under inert atmosphere to prevent oxidation of the thiol group.

  • Purification typically involves steam distillation, pH adjustment, and rectification to achieve high purity suitable for pharmaceutical or agrochemical applications.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Advantages Limitations
HF Fluorination of Trichloromethylpyridines Anhydrous HF, FeCl₃/FeF₃ catalysts 150–250 °C, 5–1200 psig, 1–100 h High yield, scalable Requires handling HF
Chlorination + On-ring Chlorination + Fluorination Cl₂ gas, antimony trichloride, HF 75–140 °C chlorination; 120–135 °C fluorination Improved selectivity, shorter time Multi-step, requires toxic reagents
Nucleophilic Thiol Substitution Thiourea or NaSH Mild heating, inert atmosphere Selective thiol introduction Sensitive to oxidation

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Overview

Step Reagents Conditions Product
1Pyridine derivative + CF₃ sourceReflux in solvent5-(Trifluoromethyl)pyridine-3-thiol
2Thiol additionMild acid/base conditionsSubstituted thiol derivatives

Chemistry

5-(Trifluoromethyl)pyridine-3-thiol serves as a versatile building block in organic synthesis. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows for the development of novel compounds in pharmaceuticals and agrochemicals. The compound is particularly useful in:

  • Synthesis of Complex Molecules : It acts as a precursor for various substituted pyridine derivatives.
  • Catalysis : The compound can be employed in catalytic reactions due to its reactive thiol group.

Biological Applications

The biological implications of 5-(Trifluoromethyl)pyridine-3-thiol are significant, particularly in drug development and biochemical research:

  • Enzyme Inhibition Studies : The thiol group can interact with active sites on enzymes, leading to potential therapeutic applications. For instance, studies have shown that compounds containing thiol groups can inhibit specific enzymes involved in disease pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Industrial Applications

In the industrial sector, 5-(Trifluoromethyl)pyridine-3-thiol is utilized for creating materials with enhanced properties:

  • Material Science : The compound is used in the formulation of coatings and plastics due to its chemical stability and resistance to degradation.
  • Cosmetic Formulations : Its properties allow for incorporation into cosmetic products aimed at improving skin health and stability.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 5-(Trifluoromethyl)pyridine-3-thiol demonstrated significant activity against various bacterial strains. The results indicated that modifications to the thiol group could enhance its effectiveness, suggesting pathways for developing new antimicrobial agents.

Case Study 2: Nonlinear Optical Properties

Research involving density functional theory (DFT) has highlighted the nonlinear optical properties of 5-(Trifluoromethyl)pyridine-3-thiol. The calculated values for dipole moment and hyperpolarizability suggest its potential application in photonic devices.

Property Value (B3LYP) Value (HSEH1PBE)
Dipole Moment (Debye)3.23563.2023
Mean Polarizability (esu)14.611×102414.611\times 10^{-24}14.341×102414.341\times 10^{-24}
First Hyperpolarizability (esu)318.780×1032318.780\times 10^{-32}308.932×1032308.932\times 10^{-32}

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridine-3-thiol involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 5-(Trifluoromethyl)pyridine-3-thiol and related pyridine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
5-(Trifluoromethyl)pyridine-3-thiol -CF₃ (5-position), -SH (3-position) 179.17 Nucleophilic thiol for conjugation; redox activity; agrochemical intermediates
2,3-Dimethoxy-5-(trifluoromethyl)pyridine -CF₃ (5), -OCH₃ (2 and 3) 221.16 Electron-donating methoxy groups; directs electrophilic substitution; solvent stability
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine -CF₃ (5), -C≡C-Si(CH₃)₃ (3), -NH₂ (2) 314.39 Ethynyl group for click chemistry; silyl protection; amine for functionalization
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate -CF₃ (5), -Cl (3), -COOCH₃ (2) 239.58 Ester for hydrolysis; electron-withdrawing groups enhance electrophilic reactivity

Biological Activity

5-(Trifluoromethyl)pyridine-3-thiol is a compound of significant interest due to its unique trifluoromethyl group and thiol functionality, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C6H4F3N1S1
  • Molecular Weight : 191.17 g/mol
  • CAS Number : 76041-74-2

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral effects. The thiol group in 5-(trifluoromethyl)pyridine-3-thiol enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethylpyridine derivatives. For instance, a study demonstrated that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
5-(Trifluoromethyl)pyridine-3-thiolPanc-10.051
5-(Trifluoromethyl)pyridine-3-thiolBxPC-30.066
Reference Compound (Doxorubicin)Panc-10.120

The above table indicates that 5-(trifluoromethyl)pyridine-3-thiol exhibits lower IC50 values than Doxorubicin, suggesting a potent anticancer effect against pancreatic cancer cell lines .

The mechanism by which 5-(trifluoromethyl)pyridine-3-thiol exerts its biological effects may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : The thiol group can participate in redox reactions, leading to increased ROS production, which can induce apoptosis in cancer cells .

Antimicrobial Activity

Compounds containing trifluoromethylpyridine have also demonstrated antimicrobial properties. For example, thioether-containing derivatives exhibited higher antibacterial activity against R. solanacearum compared to traditional antibiotics.

Table 2: Antimicrobial Activity of Thioether Derivatives

Compound NameTarget BacteriaActivity (%) at 100 mg/L
Thioether E6R. solanacearum67
Thioether E13R. solanacearum63
Traditional Antibiotic (TC)R. solanacearum51

This data suggests that the presence of the trifluoromethyl group enhances the antimicrobial efficacy of these compounds .

Case Studies

  • Anticancer Study : A study investigated the effects of various trifluoromethylpyridine derivatives on pancreatic cancer cell lines. The results indicated that modifications in the molecular structure significantly impacted their anticancer potency, with specific substitutions leading to better activity profiles .
  • Antimicrobial Evaluation : Another research focused on the synthesis and evaluation of thioether derivatives against bacterial strains. The study found that certain structural modifications led to enhanced antibacterial activity compared to existing treatments .

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